molecular formula C8H7N3O2 B3013603 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1369341-62-7

2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B3013603
CAS No.: 1369341-62-7
M. Wt: 177.163
InChI Key: RPDNYRSXVUZMTB-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is an organic compound with the molecular formula C8H7N3O2. It is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential interactions with various biological targets .

Mode of Action

It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines can improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer processes.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . This suggests that they may influence biochemical pathways related to light absorption and emission.

Result of Action

Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . This suggests that they may have potential applications in fluorescence-based cellular imaging or other optical applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, dust formation should be avoided, and contact with skin and eyes should be minimized. Adequate ventilation should be ensured, and all sources of ignition should be removed . These precautions suggest that the compound’s action may be influenced by factors such as dust levels, ventilation, and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves the reaction of pyridine-1-one with dimethyl malonate under basic conditions. The reaction typically requires heating to facilitate the formation of the desired product . Another approach involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-7-9-3-2-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDNYRSXVUZMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369341-62-7
Record name 2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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